4-Bromo-2-chloronicotinic acid
Overview
Description
4-Bromo-2-chloronicotinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 g/mol . The IUPAC name for this compound is 4-bromo-2-chloropyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloronicotinic acid includes a pyridine ring substituted with a bromine atom at the 4th position and a chlorine atom at the 2nd position . The compound also contains a carboxylic acid group .Physical And Chemical Properties Analysis
4-Bromo-2-chloronicotinic acid has a molecular weight of 236.45 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 234.90357 g/mol . The topological polar surface area is 50.2 Ų .Scientific Research Applications
Anti-inflammatory and Analgesic Efficacy
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Nicotinic acid derivatives, including 4-Bromo-2-chloronicotinic acid, have been synthesized and tested for their anti-inflammatory and analgesic efficacy .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
- Results or Outcomes : The 2-Bromo aryl substituents, a derivative of nicotinic acid, have shown excellent results in terms of their anti-inflammatory and analgesic efficacy .
Synthesis of SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2-chloronicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Treatment of Pneumonia and Kidney Diseases
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
- Results or Outcomes : Some derivatives have proven effective against these diseases .
Treatment of Alzheimer’s Disease
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : Some nicotinic acid derivatives have proven effective against Alzheimer’s disease .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves the synthesis of 2-substituted aryl derivatives from nicotinic acid .
- Results or Outcomes : Favorable researches were proved his activity .
Manufacturing of Therapeutic SGLT2 Inhibitors
- Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 4-Bromo-2-chloronicotinic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVIABMUKWVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloronicotinic acid | |
CAS RN |
1060805-68-6 | |
Record name | 4-Bromo-2-chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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